

Application Note: Quantification of Vitamin A in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Retinyl acetate-d4*

Cat. No.: *B12400549*

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Introduction

Vitamin A (retinol) is a fat-soluble vitamin crucial for vision, immune function, and cellular growth. Accurate quantification of retinol in plasma is essential for assessing vitamin A status and in various research and clinical settings. This application note details a robust and sensitive method for the quantitative analysis of vitamin A in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, **Retinyl acetate-d4**, to ensure high accuracy and precision by correcting for matrix effects and procedural losses.^[1]

Experimental Protocol

1. Materials and Reagents

- Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.
- Standards: Retinol (Vitamin A) and **Retinyl acetate-d4** (internal standard, IS).
- Control Plasma: Blank human plasma from a certified vendor.
- Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials with inserts.

2. Standard and Quality Control (QC) Preparation

- Stock Solutions: Prepare individual stock solutions of retinol and **Retinyl acetate-d4** in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Serially dilute the retinol stock solution with methanol to prepare working standards for the calibration curve.
- Internal Standard Working Solution: Dilute the **Retinyl acetate-d4** stock solution with methanol to achieve a final concentration of approximately 1000 ng/mL.
- Calibration Curve and QC Samples: Spike appropriate amounts of the retinol working standards into blank human plasma to create a calibration curve with a suggested range of 10 to 2000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 300, 600, and 1500 ng/mL).

3. Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (**Retinyl acetate-d4**).
- Add 400 µL of acetonitrile to each tube to precipitate proteins.[\[2\]](#)
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to an autosampler vial or a 96-well plate for LC-MS/MS analysis.

4. UPLC-MS/MS Instrumental Conditions

- UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
- Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 50 mm.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Methanol with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.

- Injection Volume: 10-20 μL .
- Column Temperature: 40 $^{\circ}\text{C}$.
- Total Run Time: Approximately 3-7 minutes.
- Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: UPLC Gradient Program

Time (min)	Flow Rate (mL/min)	% Mobile Phase A	% Mobile Phase B
Initial	0.4	30	70
1.5	0.4	0	100
2.5	0.4	0	100
2.6	0.4	30	70
3.0	0.4	30	70

Table 2: MRM Transitions for Vitamin A and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Retinol (Vitamin A)	269.2	93.0	0.05	30	15
Retinyl acetate-d4 (IS)	273.0	94.0	0.05	30	15

Note: MRM transitions should be optimized for the specific instrument used. The transition for Retinyl acetate-d4 is based on fragmentation patterns of d4-retinyl esters.

Data Analysis and Quantitative Data Summary

Data acquisition and processing are performed using the instrument's software (e.g., MassLynx with TargetLynx). The concentration of retinol in unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x weighting factor is typically used.

Table 3: Method Validation Parameters

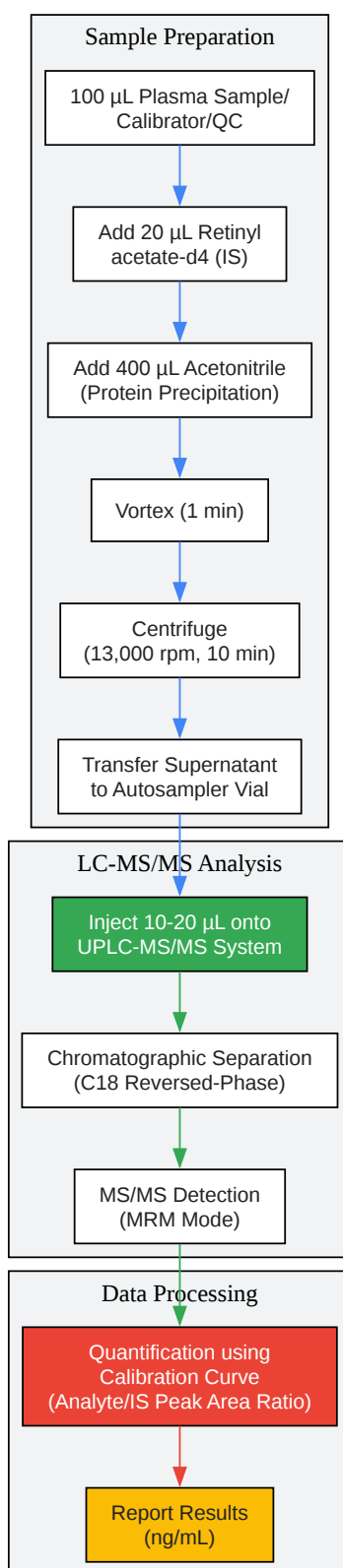
Parameter	Result
Linearity Range	28–4800 ng/mL
Correlation Coefficient (r^2)	≥ 0.99
Lower Limit of Quantification (LLOQ)	50 ng/mL
Intra-day Precision (%CV)	$\leq 6.9\%$
Inter-day Precision (%CV)	$\leq 6.9\%$
Accuracy (% Recovery)	86% to 102%

Table 4: Precision and Accuracy Data for Quality Control Samples

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV) (n=5)	Inter-day Precision (%CV) (n=25)	Accuracy (% Bias)
Low	300	< 7%	< 7%	$\pm 15\%$
Medium	600	< 7%	< 7%	$\pm 15\%$
High	1500	< 7%	< 7%	$\pm 15\%$

Data is representative of typical performance for a validated method.

Visualizations



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References

- 1. New LC-MS/MS method with single-step pretreatment analyzes fat-soluble vitamins in plasma and amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
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